molecular formula C16H22N2O B6424649 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2034552-52-6

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No. B6424649
CAS RN: 2034552-52-6
M. Wt: 258.36 g/mol
InChI Key: WIODBUIUNPODIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one” is a type of isoquinoline alkaloid . It is also known as 2-acetyl-1,2,3,4-tetrahydroisoquinoline . Isoquinoline alkaloids, including this compound, are a large group of natural products that have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of this compound and its analogs has garnered a lot of attention in the scientific community . One common synthetic strategy involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a piperidin-1-yl ethan-1-one group attached . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in this molecule than in its acetyl derivative .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.23 . It is a liquid at room temperature and has a melting point of 44-46 degrees Celsius .

Scientific Research Applications

Anti-Inflammatory Activity

THIQ analogs have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases where inflammation plays a key role, such as arthritis and autoimmune disorders.

Anti-Bacterial Activity

These compounds have shown anti-bacterial activity, making them potential candidates for the development of new antibiotics . This is particularly important given the increasing prevalence of antibiotic-resistant bacteria.

Anti-Viral Activity

THIQ analogs have also demonstrated anti-viral properties . This suggests they could be used in the development of antiviral drugs, which are crucial in the treatment of diseases such as HIV and influenza.

Anti-Fungal Activity

The anti-fungal activity of THIQ analogs indicates their potential use in treating fungal infections, which can be particularly problematic in immunocompromised individuals.

Anti-Leishmanial Activity

Leishmaniasis is a disease caused by the Leishmania parasite, and THIQ analogs have shown activity against this parasite . This suggests they could be used in the development of treatments for leishmaniasis.

Anti-Cancer Activity

THIQ analogs have demonstrated anti-cancer properties . This means they could potentially be used in cancer therapy, either alone or in combination with other treatments.

Anti-Malarial Activity

Malaria is a major global health problem, and THIQ analogs have shown anti-malarial activity . This suggests they could contribute to the ongoing efforts to develop more effective anti-malarial drugs.

Neurodegenerative Disorders

THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This suggests potential applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13(19)17-10-7-16(8-11-17)18-9-6-14-4-2-3-5-15(14)12-18/h2-5,16H,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIODBUIUNPODIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.